p-Hydroxymesocarb is a significant metabolite of mesocarb, an amphetamine-related psychostimulant that has been used in doping practices due to its central nervous system stimulating effects. Mesocarb, chemically known as N-phenylcarbamoyl-3-(beta-phenylisopropyl) sydnone imine, is included in the World Anti-Doping Agency's list of prohibited substances. The primary focus on p-hydroxymesocarb arises from its prevalence as a urinary metabolite, making it crucial for doping analysis and quality assurance in sports medicine .
p-Hydroxymesocarb is classified under hydroxylated metabolites of mesocarb. It is synthesized through various methods involving enzymatic reactions that mimic human metabolic processes. The compound is primarily sourced from human urine after the administration of mesocarb, where it appears as a conjugated and non-conjugated form .
The synthesis of p-hydroxymesocarb has been achieved through several methods, primarily focusing on hydroxylation reactions. These methods include:
In one notable study, six hydroxylated metabolites were synthesized and characterized using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The synthesis process involved the use of specific buffers and enzymatic treatments to isolate free and conjugated forms of the metabolites .
The molecular structure of p-hydroxymesocarb can be represented as follows:
p-Hydroxymesocarb participates in various chemical reactions typical of hydroxylated compounds, including:
The characterization of these reactions often employs chromatographic techniques to analyze the metabolic pathways and stability of p-hydroxymesocarb in biological samples .
The mechanism by which p-hydroxymesocarb exerts its effects involves its interaction with neurotransmitter systems in the brain, particularly those related to dopamine and norepinephrine. As a metabolite of mesocarb, it likely retains some stimulant properties which can influence mood and cognitive functions.
Research indicates that the presence of p-hydroxymesocarb in urine is indicative of mesocarb use, thereby serving as a biomarker for doping control in athletics .
Relevant analyses often include melting point determination, solubility tests, and stability assessments under various environmental conditions .
p-Hydroxymesocarb is primarily utilized in scientific research related to doping control. Its applications include:
p-Hydroxymesocarb (chemical name: 5-[(4-hydroxyphenyl)carbamoylimino]-3-(1-phenylpropan-2-yl)-5H-1,2,3-oxadiazol-3-ium-2-ide) is the primary para-hydroxylated metabolite of the psychostimulant mesocarb (Sydnocarb®). Its molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of 338.36 g/mol [4]. The compound features a mesoionic sydnone imine core linked to a p-hydroxyphenylcarbamoyl group and a β-phenylisopropyl side chain – the latter containing a chiral center at the benzylic carbon. The structural assignment of the para position of the hydroxyl group on the phenylcarbamoyl ring was confirmed through comparative synthesis, enzymatic studies, and urine analysis after mesocarb administration [2] [3].
Table 1: Key Identifiers of p-Hydroxymesocarb
Property | Value |
---|---|
CAS Number | 72460-70-9 |
Molecular Formula | C₁₈H₁₈N₄O₃ |
Molecular Weight | 338.36 g/mol |
Systematic Name | 5-[(4-hydroxyphenyl)carbamoylimino]-3-(1-phenylpropan-2-yl)-5H-1,2,3-oxadiazol-3-ium-2-ide |
SMILES | CC(Cc1ccccc1)[n+]2cc([N-]C(=O)Nc3ccc(O)cc3)on2 |
Key Functional Groups | Sydnone imine, phenolic hydroxyl, phenylcarbamoyl, β-phenylisopropyl |
The introduction of a phenolic hydroxyl group significantly alters the physicochemical profile of p-hydroxymesocarb compared to its parent compound, mesocarb:
Lipophilicity (LogP): While experimental LogP values are scarce, the addition of a polar hydroxyl group predicts reduced lipophilicity relative to mesocarb (calculated LogP ~2.5). This aligns with its role as a phase I metabolite destined for conjugation and excretion. Its higher hydrophilicity facilitates urinary elimination, a key factor in doping detection windows [2] [5].
Acidity (pKa): The phenolic hydroxyl group confers weakly acidic properties. The pKa of this group is expected to be similar to other para-substituted phenols (pKa ~9.5-10.5), meaning the compound exists predominantly in its unionized form under physiological pH (7.4) but may ionize in alkaline environments. The pKa of the sydnone imine moiety remains undetermined.
Solubility: p-Hydroxymesocarb exhibits low solubility in non-polar solvents but moderate solubility in polar organic solvents (e.g., methanol, acetonitrile) and aqueous buffers at neutral or alkaline pH. Its solubility increases significantly upon conjugation (e.g., sulfation, glucuronidation), which is its dominant form in vivo [5].
Table 2: Key Physicochemical Properties of p-Hydroxymesocarb vs. Mesocarb
Property | p-Hydroxymesocarb | Mesocarb (Parent) | |
---|---|---|---|
Molecular Formula | C₁₈H₁₈N₄O₃ | C₁₈H₁₈N₄O₂ | |
Molecular Weight | 338.36 g/mol | 322.37 g/mol | |
LogP (Est.) | ~2.0 (Lower than parent) | ~2.5 | |
Key Modification | para-OH on phenylcarbamoyl ring | Unsubstituted phenylcarbamoyl ring | |
Dominant Form In Vivo | Conjugated (sulfate/glucuronide) | Unchanged or hydroxylated | |
Urinary Detection | Up to 72 hours post-administration | Typically not detected | [5] |
The structural modification from mesocarb to p-hydroxymesocarb profoundly impacts its pharmacological activity and pharmacokinetic behavior, defining a clear structure-activity relationship (SAR):
Dopamine Transporter (DAT) Affinity: Mesocarb acts as a potent, selective, and atypical dopamine reuptake inhibitor (DRI). Its mechanism involves negative allosteric modulation/non-competitive inhibition of DAT (Ki = 8.3 nM), with significantly lower affinity for NET (Ki = 1,500 nM) and SERT (Ki > 10,000 nM) [1]. The introduction of the para-hydroxyl group on the phenylcarbamoyl ring disrupts this activity. The increased polarity and potential steric hindrance likely reduce binding affinity for the DAT allosteric site. Consequently, p-hydroxymesocarb lacks significant psychostimulant or wakefulness-promoting effects compared to the parent drug.
Pharmacokinetic Modulation:
Table 3: SAR Summary: Impact of para-Hydroxylation on Mesocarb Properties
Feature | Mesocarb | p-Hydroxymesocarb | Impact of Modification | |
---|---|---|---|---|
Phenylcarbamoyl Ring | Unsubstituted | para-Hydroxyl group | ↑ Polarity, ↓ Lipophilicity | |
DAT Activity | Potent allosteric inhibitor (Ki 8.3 nM) | Significantly reduced/abolished | Loss of primary pharmacological activity | |
CNS Activity | High (stimulant, wakefulness-promoting) | Negligible | ↓ BBB penetration | |
Metabolic Stability | Substrate for CYP hydroxylation | Product of CYP hydroxylation | ↑ Water solubility | |
Conjugation Site | Absent | Phenolic OH (site for SULT/UGT) | ↑ Urinary excretion rate | |
Role in Detection | Parent drug rarely detected in urine | Major target analyte (conjugated) | Key biomarker for doping/fraud testing | [2] [3] [5] |
The structural evolution from mesocarb to p-hydroxymesocarb exemplifies a classic detoxification pathway: introduction of a polar functional group (hydroxyl) facilitates conjugation, drastically reducing activity at the primary target (DAT), preventing CNS effects, and enabling efficient renal elimination. This SAR underpins its critical role as the definitive biomarker for detecting mesocarb use in anti-doping programs [2] [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7